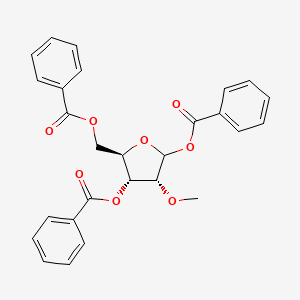

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

説明

Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose is formally named benzoyl 3,5-di-O-benzoyl-2-O-methyl-D-ribo-pentofuranoside . Its stereochemistry is defined by the D-ribo configuration, with the hydroxyl groups at positions 1, 3, and 5 protected by benzoyl groups, and a methyl group at position 2. The absolute configuration is specified as (2R,3R,4R) based on crystallographic data .

Crystallographic Analysis and Conformational Studies

The crystal structure of related compounds provides insights into the conformational preferences of this compound. For example:

- Sugar Puckering : The ribofuranose moiety adopts a C3'-endo (N-type) conformation, characteristic of unmodified ribonucleosides .

- Exocyclic Bond Conformation : The C4'-C5' bond adopts a trans arrangement (-ap) .

- Hydrogen Bonding : Intramolecular interactions between carbonyl oxygens and hydroxyl groups stabilize the conformation .

Spectroscopic Profiling (¹H/¹³C NMR, IR, MS)

Key spectroscopic data for this compound are summarized below:

¹H NMR

- Methyl Group : δ 3.38 ppm (s, 3H, OCH₃) .

- Benzoyl Protons : δ 7.4–8.0 ppm (m, aromatic protons) .

- Ribose Protons : δ 4.0–5.2 ppm (m, H-2', H-3', H-4', H-5') .

¹³C NMR

- Benzoyl Carbonyls : δ 165–170 ppm .

- Methyl Carbon : δ 56 ppm (OCH₃) .

- Ribose Carbons : δ 60–100 ppm (C-1' to C-5') .

IR

- C=O (Benzoyl) : Strong absorption at ~1700 cm⁻¹ .

- C-O (Ethers) : Peaks at ~1100–1250 cm⁻¹ .

- C-H (Aromatic) : Stretching at ~700–800 cm⁻¹ .

Mass Spectrometry

Comparative Molecular Dynamics Simulations

While direct molecular dynamics (MD) simulations on this compound are not reported in the literature, insights can be drawn from studies on related compounds:

特性

IUPAC Name |

[(2R,3R,4R)-3,5-dibenzoyloxy-4-methoxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-31-23-22(34-25(29)19-13-7-3-8-14-19)21(17-32-24(28)18-11-5-2-6-12-18)33-27(23)35-26(30)20-15-9-4-10-16-20/h2-16,21-23,27H,17H2,1H3/t21-,22-,23-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKQRBSDABCRCX-IANNTBFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Methylation Step

- Starting material: D-ribose or a ribose derivative.

- Reaction conditions: Methylation is typically performed using methyl iodide (CH3I) or dimethyl sulfate as methylating agents in the presence of a base such as sodium hydride or potassium carbonate.

- Solvent: Anhydrous solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

- Temperature: Ambient to slightly elevated temperatures (0–25°C) to control reaction rate and avoid side reactions.

- Outcome: Selective methylation at the 2-OH position, yielding 2-O-methyl-D-ribofuranose intermediate.

Benzoylation Step

- Reagents: Benzoyl chloride is used to introduce benzoyl protective groups.

- Catalyst/Base: Pyridine or 4-dimethylaminopyridine (DMAP) serves as both solvent and base to neutralize the hydrochloric acid formed during acylation.

- Reaction conditions: The methylated ribose intermediate is dissolved in pyridine or an organic solvent with DMAP, cooled to 0–25°C, and benzoyl chloride is added dropwise.

- Reaction time: Typically 1–6 hours, depending on scale and temperature.

- Workup: The reaction mixture is quenched with water, extracted, dried over anhydrous sodium sulfate, filtered, and concentrated.

- Purification: Column chromatography or recrystallization from suitable solvents (e.g., ether/ligroin mixtures) yields the tri-benzoylated product.

Industrial and Scale-Up Considerations

- Reaction control: Precise control of temperature, stoichiometry of benzoyl chloride (usually >3 equivalents), and reaction time is crucial to avoid side reactions such as acyl migration.

- Catalyst choice: DMAP is preferred over pyridine in some industrial settings due to lower toxicity and easier removal.

- Continuous flow chemistry: Adoption of microreactors and continuous flow systems enhances heat and mass transfer, reduces reaction time (from ~24 hours batch to 2–4 hours), and improves product purity.

- Purification: Recrystallization is favored for large-scale purification to reduce solvent use and simplify processing.

Representative Preparation Procedure

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Methylation | D-ribose, methyl iodide, K2CO3, DMF, 0–25°C, 6–24 h | Selective methylation at 2-OH | 70–80 |

| 2. Benzoylation | Benzoyl chloride (3.5 eq), DMAP, pyridine, 0–25°C, 1–6 h | Protection of 1,3,5-OH groups | 45–69 |

| 3. Workup & Purification | Water quench, extraction, drying, chromatography or recrystallization | Isolation of pure tri-benzoylated product | - |

Research Findings and Optimization Notes

- Reaction temperature: Lower temperatures (0–5°C) reduce acyl migration and side reactions.

- Stoichiometry: Excess benzoyl chloride ensures complete protection but must be balanced to minimize byproducts.

- Catalyst loading: DMAP at catalytic amounts (5–10 mol%) accelerates benzoylation efficiently.

- Purification: Column chromatography yields higher purity but lower overall yield compared to recrystallization, which is more scalable.

- Stability: The compound is hygroscopic; proper storage under anhydrous conditions at –20°C preserves integrity.

Analytical Characterization Highlights

- ¹H NMR: Anomeric proton at δ 5.8–6.2 ppm (doublet), methyl protons at δ 3.3–3.5 ppm (singlet).

- ¹³C NMR: Benzoyl carbonyl carbons at δ 165–170 ppm; methyl carbon at δ 55–57 ppm.

- Mass Spectrometry: Molecular ion peaks consistent with C27H24O8 (m/z 476.5).

- Melting point: Typically 128–130°C for pure β-anomer.

Summary Table of Key Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Methylation temperature | 0–25°C | Controls selectivity |

| Benzoyl chloride equivalents | 3–4 eq. | Ensures complete protection |

| Benzoylation catalyst | DMAP (5–10 mol%) | Enhances rate and selectivity |

| Reaction time (benzoylation) | 1–6 hours | Longer times may cause acyl migration |

| Purification method | Recrystallization or chromatography | Trade-off between yield and purity |

| Final product melting point | 128–130°C | Indicates purity and polymorph |

化学反応の分析

Types of Reactions

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.

Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce hydroxylated derivatives .

科学的研究の応用

Chemical Synthesis

Nucleoside Synthesis

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose is primarily utilized as an intermediate in the synthesis of artificial nucleosides. Its three benzoyl groups and a methoxy group enhance its stability and reactivity, making it suitable for various synthetic pathways. The compound is involved in reactions that lead to the formation of nucleosides which are critical for DNA and RNA synthesis.

Synthetic Routes

The synthesis generally involves the protection of hydroxyl groups on ribose followed by methylation. Common methods include:

- Benzoylation : Using benzoyl chloride in the presence of a base.

- Methylation : Achieved through methyl iodide in basic conditions.

Biological Applications

Antiviral and Anticancer Research

Due to its structural similarity to natural nucleosides, this compound has been investigated for its potential as a therapeutic agent. It serves as a precursor for developing antiviral and anticancer drugs by inhibiting viral polymerases and affecting nucleotide metabolism pathways .

Enzyme Interaction Studies

Research has demonstrated that derivatives of this compound can interact with enzymes involved in nucleotide metabolism. These interactions are crucial for understanding how modified nucleosides can act therapeutically against various diseases .

Industrial Applications

Pharmaceutical Production

The compound is also used in the production of pharmaceuticals and fine chemicals. Its ability to serve as an intermediate allows for the efficient synthesis of complex molecules required in drug development .

作用機序

The mechanism of action of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose involves its conversion to active nucleoside analogs. These analogs can inhibit DNA synthesis and induce apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, thereby exerting its biological effects .

類似化合物との比較

Table 1: Structural and Functional Properties of Selected Ribofuranose Derivatives

Key Observations:

Substituent Effects :

- Benzoyl vs. Benzyl : Benzoyl groups (electron-withdrawing) increase reactivity in glycosylation compared to benzyl ethers (electron-donating), which are more stable under acidic conditions .

- Methyl vs. Acetyl : The 2-O-methyl group in the target compound reduces steric hindrance compared to 1-O-acetyl derivatives, favoring nucleophilic substitution in glycosylation .

Synthetic Efficiency: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is synthesized via a three-step process (methylation, benzoylation, acetylation) with yields up to 74.34% . In contrast, this compound requires selective methylation at the 2-position, which demands stricter temperature control (0–5°C) to avoid pyranose formation .

Biological Relevance: Chlorinated derivatives (e.g., 2-deoxy-2-chloro-1,3,5-tri-O-benzoyl-D-ribofuranose) exhibit enhanced lipophilicity and antiviral activity due to the chloro substituent’s electron-withdrawing effects . Benzyl-protected compounds (e.g., 2,3,5-Tri-O-benzyl-D-ribofuranose) are pivotal in synthesizing Remdesivir, highlighting their pharmaceutical utility .

Reactivity and Stability in Glycosylation

Table 2: Reactivity Comparison in Glycosylation Reactions

Key Findings:

- The acetyl group in 1-O-acetyl derivatives facilitates higher glycosylation yields but compromises stability during prolonged reactions .

- Benzyl-protected compounds exhibit superior stability but require harsher conditions (e.g., SnCl4) for activation .

- The target compound’s methyl ether balances reactivity and stability, making it suitable for large-scale pharmaceutical synthesis .

Industrial and Environmental Considerations

- Cost-Effectiveness: Benzoylation using inorganic weak bases (e.g., NaHCO3) reduces nitrogen-containing waste compared to pyridine-based methods, aligning with green chemistry principles .

- Scalability : The target compound’s synthesis avoids cryogenic conditions, unlike 2-deoxy-2-chloro derivatives, which require stringent temperature control .

生物活性

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose is a modified ribonucleoside that serves as an important intermediate in the synthesis of nucleosides and other biologically active compounds. Its unique structure, characterized by three benzoyl groups and a methyl group, influences its biological activity, particularly as a purine nucleoside analog. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHO

- CAS Number : 68045-07-8

The presence of the methyl group at the 2-position of the ribofuranose ring is significant as it alters the compound's reactivity and biological interactions compared to other ribofuranose derivatives .

This compound acts primarily as a purine nucleoside analog. Its mechanism involves:

- Incorporation into DNA : The compound can be incorporated into DNA during replication, leading to premature termination of the growing DNA strand. This is particularly relevant in rapidly dividing cells such as cancer cells .

- Cell Cycle Arrest and Apoptosis : By interfering with DNA synthesis pathways, it induces cell cycle arrest and apoptosis in malignant cells. This makes it a candidate for anticancer therapies .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

- IC Values : Studies have reported IC values ranging from 0.01 µg/mL to 0.05 µg/mL against T-cell leukemia CCRF-HSB-2 cells . These values suggest potent activity compared to standard chemotherapeutic agents.

Antiviral Potential

The compound has also been investigated for its antiviral properties:

- Mechanism : As a nucleoside analog, it may inhibit viral replication by interfering with viral RNA synthesis . This potential is particularly relevant for developing treatments against RNA viruses.

Research Findings and Case Studies

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Applications in Medicinal Chemistry

This compound serves multiple roles in medicinal chemistry:

Q & A

Q. What role does this compound play in studying RNA-protein interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。